molecular formula C23H38O5 B1329405 Hexadecyl 3,4,5-trihydroxybenzoate CAS No. 5026-65-3

Hexadecyl 3,4,5-trihydroxybenzoate

Cat. No.: B1329405
CAS No.: 5026-65-3
M. Wt: 394.5 g/mol
InChI Key: TYCUSKFOGZNIBO-UHFFFAOYSA-N
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Description

Hexadecyl 3,4,5-trihydroxybenzoate is a useful research compound. Its molecular formula is C23H38O5 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Chemical and Biological Fields

Hexadecyl 3,4,5-trihydroxybenzoate, a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), has various applications in the fields of biology, medicine, and chemical industries. Gallic acid and its derivatives have garnered significant attention due to their diverse applications and potential in various research areas (Zhong Chong-mao, 2010).

Self-Assembly and Structural Studies

Studies on alkyl substitutions of benzoic acid derivatives, such as 4-hexadecyloxybenzoic acid and 3,4,5-trihexadecyloxybenzoic acid, have shown interesting results in self-assembly properties. These self-assemblies have been investigated for their well-ordered structures and potential applications in material science (Peng Wu et al., 2002).

Analytical and Biochemical Applications

This compound's parent compound, gallic acid, has been used in developing analytical methods like photoelectrochemical platforms for determining antioxidants in various samples. This highlights its utility in analytical chemistry and food science (K. Lima et al., 2022).

Pharmacological Research

Gallic acid and its derivatives exhibit pharmacological activities, including anti-inflammatory and antimicrobial properties. This makes them potential candidates for drug development and therapeutic applications (Jinrong Bai et al., 2020).

Material Science and Engineering

Derivatives of gallic acid have been explored in the field of material science, particularly in the development of liquid crystal dendrimers and other novel materials with potential applications in electronics and nanotechnology (M. Marcos et al., 2006).

Mechanism of Action

While the exact mechanism of action for Hexadecyl 3,4,5-trihydroxybenzoate is not detailed in the available resources, it is known that gallic acid, a related compound, has many biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

The safety information for Hexadecyl 3,4,5-trihydroxybenzoate indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

hexadecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-23(27)19-17-20(24)22(26)21(25)18-19/h17-18,24-26H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCUSKFOGZNIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198254
Record name n-Hexadecyl-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5026-65-3
Record name Cetyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5026-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Hexadecyl-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Hexadecyl-gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETYL GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1J85N35ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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